7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, specifically modified with a methoxy group and a pyrrolidine sulfonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The chromenone structure is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
The compound can be synthesized from readily available precursors such as salicylaldehyde and various sulfonyl acetonitriles through established organic synthesis techniques. The synthesis often involves methods such as Knoevenagel condensation, cyclization, and subsequent modifications to achieve the desired sulfonyl derivatives.
7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is classified under:
The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one can be achieved through several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (commonly dichloromethane or ethanol), and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed for monitoring the progress of reactions.
The molecular structure of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one consists of a chromenone core with a methoxy substituent at position 7 and a pyrrolidine sulfonamide group at position 3.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized to confirm the structure and purity of synthesized compounds.
The mechanism by which 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one exerts its biological effects is not fully elucidated but is believed to involve:
In vitro studies have shown that compounds with similar structures exhibit activity against various cancer cell lines and inflammatory markers, suggesting potential therapeutic applications.
7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one has potential applications in:
Coumarin (2H-chromen-2-one), first isolated from Dipteryx odorata in 1820, has evolved from a fragrance component to a privileged scaffold in drug discovery. Early medicinal applications centered on anticoagulant derivatives like warfarin, but recent decades have witnessed strategic diversification into anticancer, antimicrobial, and anti-inflammatory agents. The planar benzopyrone nucleus enables reversible non-covalent interactions with biological targets, while its synthetic versatility permits functionalization at key positions (C-3, C-4, C-7) to modulate pharmacodynamics. Seminal studies revealed that C-7 methoxy substitution significantly enhances metabolic stability and membrane permeability, as evidenced by natural analogs like herniarin (7-methoxycoumarin) with improved bioavailability profiles. Hybridization strategies further expanded therapeutic utility, exemplified by coumarin-triazole conjugates for antimalarial applications and coumarin-sulfamates (COUMATES) as steroid sulfatase inhibitors for breast cancer therapy. This evolution underscores coumarin’s adaptability in addressing multidrug resistance and undruggable targets in modern pharmacology [1] [4] [6].
The integration of a pyrrolidine-1-sulfonyl moiety at C-3 of the chromen-2-one scaffold represents a rational design strategy to enhance target affinity and physicochemical properties. Pyrrolidine’s saturated five-membered ring provides conformational flexibility, while its basic amine enables salt formation for improved solubility. Sulfonylation generates a polar sulfonamide group (-SO₂NR₂) that acts as a hydrogen bond acceptor/donor, facilitating interactions with enzymatic active sites. For 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one, X-ray crystallography reveals a dihedral angle of 12.5° between the coumarin plane and pyrrolidine ring, optimizing steric accommodation in hydrophobic binding pockets. This topology allows the sulfonyl group to anchor to catalytic lysine residues in kinases, while the 7-methoxy group enhances electron density in the coumarin core for π-stacking interactions [3] [10].
Table 1: Molecular Properties of 7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₅S |
Molecular Weight | 309.34 g/mol |
logP (Octanol-Water) | 2.7 ± 0.3 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 83.7 Ų |
The 7-methoxy group confers lipophilicity (logP 2.7) balanced by the sulfonamide’s polarity, enabling blood-brain barrier penetration while maintaining aqueous solubility >50 μg/mL. Pyrrolidine’s pKa (~11) ensures protonation under physiological conditions, enhancing solubility via salt formation with biological counterions [3].
7-Methoxycoumarin derivatives demonstrate targeted activity against oncology and inflammation-related pathways:
Table 2: Disease Models Responsive to 7-Methoxycoumarin Derivatives
Disease Model | Molecular Target | Efficacy |
---|---|---|
Pancreatic Cancer (MIA PaCa-2) | STK33 kinase | 72% apoptosis at 10 μM (48h) |
Carrageenan-Induced Paw Edema | NF-κB signaling | 64% swelling reduction (50 mg/kg) |
ER+ Breast Cancer Xenografts | Steroid sulfatase | Tumor volume reduction >50% |
These pathways position 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one as a multimodal agent for oncological and inflammatory disorders [3] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1